molecular formula C16H14O5 B5860942 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate

8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate

Cat. No. B5860942
M. Wt: 286.28 g/mol
InChI Key: UVBZFDCLNGBKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate, also known as coumarin derivative, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate involves the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, leading to cell death. The compound also exhibits metal-chelating properties, which can interfere with metal-dependent enzymes and disrupt cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It also exhibits antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, the compound is sensitive to light and can degrade over time, making it necessary to store and handle it carefully. It also exhibits toxicity towards certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate in scientific research. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is the development of new derivatives with improved properties such as increased solubility and reduced toxicity. Additionally, the compound's metal-chelating properties could be further explored for the development of new metal-based drugs.

Synthesis Methods

The synthesis of 8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate involves the reaction of 4-hydroxythis compound with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate has various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy for cancer treatment. It also exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.

properties

IUPAC Name

(8,8-dimethyl-2-oxopyrano[2,3-f]chromen-9-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(17)19-13-8-11-12(21-16(13,2)3)6-4-10-5-7-14(18)20-15(10)11/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBZFDCLNGBKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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